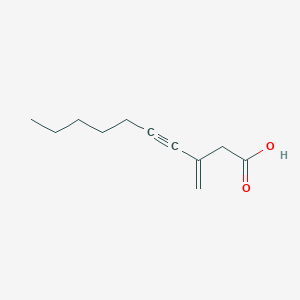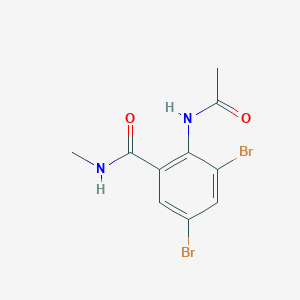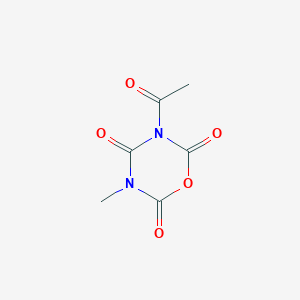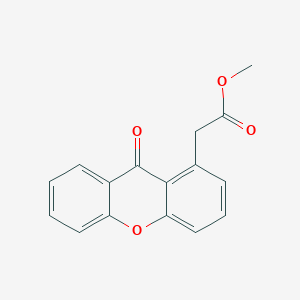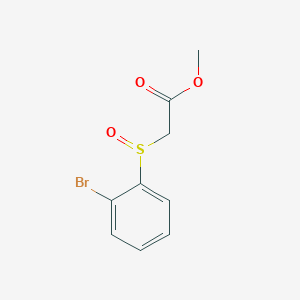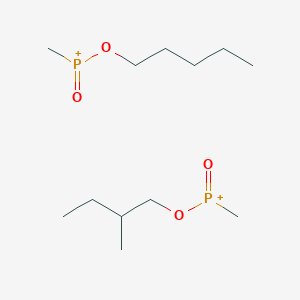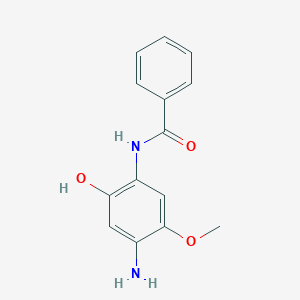![molecular formula C22H10Cl4O2S2 B14399988 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-88-3](/img/structure/B14399988.png)
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 2,4-dichlorophenylsulfanyl groups attached to the naphthalene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2,4-dichlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
科学的研究の応用
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its cytotoxic effects on cancer cells.
作用機序
The mechanism of action of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells. The molecular targets include various enzymes and proteins involved in cellular redox balance .
類似化合物との比較
Similar Compounds
2,3-Disubstituted-1,4-naphthoquinones: These compounds have similar structures but different substituents, such as arylamines or alkylthiols.
1,4-Naphthoquinone Derivatives: Compounds like lawsone and juglone, which have hydroxyl groups instead of phenylsulfanyl groups.
Uniqueness
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of two 2,4-dichlorophenylsulfanyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents.
特性
CAS番号 |
89477-88-3 |
|---|---|
分子式 |
C22H10Cl4O2S2 |
分子量 |
512.3 g/mol |
IUPAC名 |
2,3-bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H10Cl4O2S2/c23-11-5-7-17(15(25)9-11)29-21-19(27)13-3-1-2-4-14(13)20(28)22(21)30-18-8-6-12(24)10-16(18)26/h1-10H |
InChIキー |
LJGBFCXKWWQWAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=C(C=C(C=C3)Cl)Cl)SC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
